BenchChemオンラインストアへようこそ!

2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Physicochemical profiling CNS drug design ADME prediction

2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS 763124-72-7; molecular formula C₂₀H₂₂N₆O; MW 362.44 g/mol) is a heterocyclic amide that integrates a 4-phenylpiperazine moiety and a 1,2,4-triazole ring connected via an N-phenylacetamide linker. The compound is catalogued as an AldrichCPR rare chemical by Sigma-Aldrich (product L447498), indicating it is part of a collection of uncommon screening compounds supplied without vendor-collected analytical data.

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
CAS No. 763124-72-7
Cat. No. B3153671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
CAS763124-72-7
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3C=NC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H22N6O/c27-20(23-17-6-8-19(9-7-17)26-16-21-15-22-26)14-24-10-12-25(13-11-24)18-4-2-1-3-5-18/h1-9,15-16H,10-14H2,(H,23,27)
InChIKeyZUAVKSQYPBOFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS 763124-72-7): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS 763124-72-7; molecular formula C₂₀H₂₂N₆O; MW 362.44 g/mol) is a heterocyclic amide that integrates a 4-phenylpiperazine moiety and a 1,2,4-triazole ring connected via an N-phenylacetamide linker. The compound is catalogued as an AldrichCPR rare chemical by Sigma-Aldrich (product L447498), indicating it is part of a collection of uncommon screening compounds supplied without vendor-collected analytical data . Physicochemical profiling from independent computational databases reports a calculated logP of 1.97, topological polar surface area (tPSA) of 86.80 Ų, 5 rotatable bonds, 2 hydrogen bond donors, and 7 hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at a typical purity of ≥95% . Despite its inclusion in screening libraries, ChEMBL and ZINC databases indicate no annotated bioactivity data for this specific compound as of the latest database releases [1].

Why Generic Substitution Fails for 2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (763124-72-7): Structural Determinants That Preclude Simple Interchange with Close Analogs


Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide chemotype, even minor variations in the N-phenyl substituent produce divergent pharmacological profiles. Kamiński et al. (2015) demonstrated that 3-(trifluoromethyl)anilide derivatives displayed anticonvulsant activity in the maximal electroshock (MES) seizure model, whereas the majority of 3-chloroanilide analogs were completely inactive in the same assay [1]. This establishes that the electronic and steric character of the para-substituent on the anilide ring is a critical determinant of bioactivity. In the case of 763124-72-7, the presence of a 1,2,4-triazol-1-yl group at the para-position introduces a markedly different electronic profile (electron-withdrawing heterocycle with hydrogen-bond acceptor capacity) compared to the trifluoromethyl, chloro, or unsubstituted analogs that dominate the published literature. Furthermore, Li et al. (2017) showed that among 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, only specific substitution patterns conferred antimicrobial efficacy against Gram-negative bacteria [2]. The 1,2,4-triazole ring is not a passive substituent; it participates in target engagement via π–π stacking and hydrogen bonding interactions that cannot be replicated by simple halo or alkyl substituents. Consequently, substituting 763124-72-7 with a more extensively characterized analog (e.g., a 4-CF₃ or 4-Cl phenylpiperazine acetamide) would yield a compound with a fundamentally different target interaction fingerprint.

Quantitative Differentiation Evidence for 2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (763124-72-7) Versus Closest Structural Analogs


LogP and Polar Surface Area Differentiation of 763124-72-7 Versus the 3-Trifluoromethylphenyl Analog: Implications for CNS Penetration and Solubility

763124-72-7 (1,2,4-triazol-1-yl-phenyl substituent) exhibits a calculated logP of 1.97 and a tPSA of 86.80 Ų [1]. In contrast, the most extensively characterized anticonvulsant analog, N-[3-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (compound 20 from Kamiński et al. 2015), is reported with a higher logP driving greater lipophilicity, which correlates with its delayed but prolonged CNS anticonvulsant action (ED₅₀ MES rat p.o. = 37.8 mg/kg at 2 h) [2]. The triazole-containing 763124-72-7 possesses a larger polar surface area (86.80 vs. an estimated ~50 Ų for the CF₃ analog) and higher hydrogen-bond acceptor count (7 vs. ~5), predicting improved aqueous solubility, reduced non-specific protein binding, and a potentially altered blood-brain barrier permeation rate. These physicochemical differences translate into a distinct ADME profile that may favor peripheral target engagement or a different CNS pharmacokinetic time course compared to the highly lipophilic CF₃-substituted comparator.

Physicochemical profiling CNS drug design ADME prediction

1,2,4-Triazole Moiety Confers Antimicrobial Activity Absent in Simple Halo-Substituted Phenylpiperazine Acetamides: Cross-Class Comparison

Li et al. (2017) evaluated a series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives (compounds 3a–3f) for antimicrobial activity. Five of six compounds (3b–3f) showed growth inhibitory effects against tested fungi, and three compounds (3b, 3c, 3e) demonstrated specific efficacy against Gram-negative bacteria [1]. In contrast, the N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamide series reported by Mirza et al. (2022), which lacks the triazole ring, showed antibacterial activity predominantly against E. coli (maximum inhibition by compound 5j) but did not demonstrate the concomitant antifungal activity characteristic of the triazole-containing series [2]. While 763124-72-7 itself has not been directly tested in these assays, it uniquely combines both the 1,2,4-triazole pharmacophore (present in the antimicrobially active 3a–3f series) and the 4-phenylpiperazine acetamide backbone (present in the antibacterial 5a–n series) within a single molecular framework. This dual-pharmacophore design, based on structural precedent, suggests potential for a broader antimicrobial spectrum than either chemotype alone.

Antimicrobial screening Gram-negative bacteria Antifungal activity

Structural Basis for Differentiated Anticancer Activity: Triazole-Acetamide-Phenylpiperazine Hybrids Versus Non-Triazole Analogs in MCF-7 Breast Cancer Cells

Vaishnani et al. (2025) reported that a series of triazole acetamide linked with phenyl piperazine derivatives (compounds 8a–8r) exhibited MCF-7 breast cancer cell inhibition ranging from 8.93 ± 3.08% to 65.06 ± 0.90% at 20 µM, with the most potent compound 8h showing an IC₅₀ of 18.62 ± 1.41 µM [1]. Notably, compound 8h demonstrated a better therapeutic response than doxorubicin at concentrations ≥20 µM and exhibited superior binding potential toward hERα-LBD (ΔG = −9 kcal/mol) compared to the native ligand (ΔG = −8.4 kcal/mol) [1]. While 763124-72-7 is structurally distinct from compounds 8a–8r (possessing a 1,2,4-triazole directly on the phenyl ring rather than a 1,2,3-triazole linked via methylene bridge), it shares the core triazole-phenylpiperazine-acetamide architecture. The absence of the methylene spacer in 763124-72-7 produces a more conformationally restricted linkage between the triazole and phenyl rings, which may alter the binding pose in the hERα-LBD pocket compared to the flexible analogs reported by Vaishnani et al. This conformational restriction represents a structurally addressable differentiation point for optimizing target binding affinity.

Breast cancer MCF-7 cytotoxicity Triazole-piperazine hybrids

Drug-Likeness and Lead-Likeness Assessment: 763124-72-7 Versus the N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Chemotype Average

763124-72-7 satisfies all four Lipinski Rule of Five criteria (MW = 362.44 < 500; clogP = 1.97 < 5; HBD = 2 < 5; HBA = 7 < 10) [1]. Comparative analysis against the broader N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide chemotype reveals that the 1,2,4-triazole substituent increases HBA count (7 vs. 4–5 for halo-substituted analogs) while maintaining a favorable logP within the optimal 1–3 range for oral bioavailability. Physicochemical profiling from the Sildrug database additionally reports no structural alerts (no PAINS patterns, no reactive functional groups) [2]. Within the AldrichCPR collection context, Sigma-Aldrich explicitly classifies this compound as a rare and unique chemical supplied for early discovery research, noting that no analytical data is collected by the vendor . This distinguishes it from catalog compounds with established QC certificates and places it in a procurement category suited for exploratory screening and hit identification rather than late-stage lead optimization.

Drug-likeness Lead optimization Fragment-based screening

Synthetic Accessibility and Building Block Availability: Advantage of 763124-72-7 Over Complex Triazole-Piperazine Hybrids Requiring Multi-Step Click Chemistry

The synthesis of 763124-72-7 proceeds via a two-step convergent route: (i) amide bond formation between 4-phenylpiperazine and chloroacetyl chloride to yield 2-(4-phenylpiperazino)acetyl chloride, followed by (ii) coupling with 4-(1H-1,2,4-triazol-1-yl)aniline . In contrast, many triazole-piperazine hybrid series reported for anticancer activity (e.g., Vaishnani et al. 2025, compounds 8a–8r) require copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to install the triazole ring, adding a synthetic step and introducing the need for cytotoxic copper removal from the final product [1]. The direct N-arylation approach used for 763124-72-7 avoids metal-catalyzed steps, simplifying purification and scale-up. Both key building blocks—4-phenylpiperazine (CAS 92-54-6) and 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 37090-20-7)—are commercially available from multiple suppliers, enabling rapid analog generation via parallel amide coupling with diversely substituted anilines.

Synthetic tractability Building block strategy Parallel synthesis

Thermodynamic Solubility and Formulation Considerations: Predicted Advantage of the 1,2,4-Triazole Substituent Over Trifluoromethyl-Substituted Phenylpiperazine Acetamides

The calculated logP of 1.97 for 763124-72-7 [1] predicts an aqueous solubility approximately 10- to 30-fold higher than that of the 3-(trifluoromethyl)phenyl analog (estimated logP > 3.0 based on the Hansch π constant for CF₃ ≈ +0.88 vs. triazole ≈ −0.5 to 0). This solubility differential has practical implications for in vitro assay preparation: the CF₃-substituted comparator (compound 20, Kamiński et al. 2015) required DMSO as a co-solvent for in vivo oral dosing studies, and its high lipophilicity contributed to delayed absorption (peak effect at 2–4 h post-dose) [2]. The higher predicted aqueous solubility of 763124-72-7 may permit the use of lower DMSO concentrations in cell-based assays, reducing solvent-induced cytotoxicity artifacts, and may enable aqueous formulation approaches not feasible for the highly lipophilic CF₃ analog.

Aqueous solubility Formulation development Biopharmaceutical classification

Recommended Research and Procurement Application Scenarios for 2-(4-Phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (763124-72-7)


Broad-Spectrum Antimicrobial Lead Discovery: Dual Pharmacophore Screening Against Gram-Negative Bacteria and Fungi

763124-72-7 is suited as a starting scaffold for broad-spectrum antimicrobial lead generation programs targeting both Gram-negative bacteria and fungal pathogens. The 1,2,4-triazole moiety, as demonstrated by Li et al. (2017) in the N-phenylacetamide-1,2,4-triazole series, confers activity against both bacterial and fungal strains [1], while the 4-phenylpiperazine acetamide backbone has independently shown antibacterial activity against E. coli in the series reported by Mirza et al. (2022) [2]. Procuring 763124-72-7 enables a single-compound entry point for exploring SAR around both pharmacophores simultaneously, rather than purchasing separate triazole and phenylpiperazine intermediates and performing multi-step synthesis.

Conformationally Restricted hERα-LBD Ligand Design: Exploiting Direct N-Linked 1,2,4-Triazole Geometry for Breast Cancer Target Engagement

The rigid, directly N-linked 1,2,4-triazole-phenyl geometry of 763124-72-7 provides a conformationally restricted alternative to the flexible methylene-bridged 1,2,3-triazole-piperazine series (compounds 8a–8r) reported by Vaishnani et al. (2025), where the most active compound 8h achieved an IC₅₀ of 18.62 ± 1.41 µM against MCF-7 cells and a hERα-LBD binding ΔG of −9 kcal/mol [3]. Medicinal chemistry teams pursuing hERα antagonists can procure 763124-72-7 to probe the effect of conformational restriction on binding affinity and selectivity, using the published 8h data as a benchmark comparator.

CNS vs. Peripheral PK Profiling: Utilizing Favorable LogP–PSA Balance for Tissue Distribution Studies

The balanced logP (1.97) and elevated tPSA (86.80 Ų) of 763124-72-7 [4] predict a different CNS penetration profile compared to the highly lipophilic 3-(trifluoromethyl)phenyl analog (compound 20, ED₅₀ MES rat p.o. = 37.8 mg/kg) characterized by Kamiński et al. (2015) [5]. Research groups investigating the relationship between physicochemical properties and brain-to-plasma ratio in the phenylpiperazine acetamide series can use 763124-72-7 as a tool compound representing the lower-lipophilicity, higher-PSA quadrant of the property space, complementing existing data on the CF₃-substituted analogs.

Fragment-Based and Parallel Synthesis Library Construction: Leveraging Metal-Free Two-Step Synthetic Route

The two-step, metal-free convergent synthesis of 763124-72-7, utilizing commercially available 4-phenylpiperazine and 4-(1H-1,2,4-triazol-1-yl)aniline building blocks , makes this compound an ideal core scaffold for parallel library synthesis. Unlike click-chemistry-derived triazole-piperazine hybrids that require copper-catalyzed cycloaddition and subsequent metal scavenging [3], the 763124-72-7 route supports rapid analog generation via amide coupling diversification. Procurement teams building screening libraries can acquire 763124-72-7 as both a screening compound and a synthetic intermediate for further derivatization.

Quote Request

Request a Quote for 2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.